molecular formula C10H13ClN2O2 B1609694 N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide CAS No. 215649-70-0

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

Cat. No.: B1609694
CAS No.: 215649-70-0
M. Wt: 228.67 g/mol
InChI Key: HNEPASVOLLNGJD-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide is systematically named based on IUPAC guidelines, emphasizing substituent positions and functional group priorities. The structure comprises:

  • Primary amide group (-CONH₂) at the acetamide core
  • 3-Chlorophenyl substituent attached to the nitrogen of the amide
  • 2-(2-Hydroxyethyl)amino group linked to the α-carbon of the acetamide

Alternative nomenclatures include:

  • 2-(2-Hydroxyethylamino)-N-(3-chlorophenyl)acetamide (ChemSpider ID: 7970341)
  • N-(3-Chlorophényl)-N~2~-(2-hydroxyéthyl)glycinamide (French variant)
Table 1: IUPAC Nomenclature and Synonyms
Parameter Description
IUPAC Name This compound
Synonyms 2-(2-Hydroxyethylamino)-N-(3-chlorophenyl)acetamide, N~2~-(2-hydroxyethyl)glycinamide derivative
CAS Registry Not explicitly listed in provided sources

Molecular Formula and Weight Analysis (C₁₀H₁₃ClN₂O₂)

The compound has the molecular formula C₁₀H₁₃ClN₂O₂ , with a calculated molecular weight of 228.676 g/mol . Its atomic composition includes:

  • Carbon : 10 atoms
  • Hydrogen : 13 atoms
  • Chlorine : 1 atom
  • Nitrogen : 2 atoms
  • Oxygen : 2 atoms
Table 2: Molecular Composition
Element Quantity Atomic Mass (g/mol) Contribution to MW
C 10 12.01 120.1
H 13 1.008 13.1
Cl 1 35.45 35.45
N 2 14.01 28.02
O 2 16.00 32.00
Total 228.676

Structural Isomerism and Tautomeric Possibilities

Positional Isomerism

The compound exhibits positional isomerism due to substituent arrangement:

  • 3-Chlorophenyl group : Chlorine at the meta position relative to the amide linkage
  • 2-(2-Hydroxyethyl)amino group : Hydroxyethyl chain attached to the α-carbon

Potential isomers include:

  • Ortho-chlorophenyl derivatives : Chlorine at position 2 of the phenyl ring
  • Para-chlorophenyl derivatives : Chlorine at position 4
Tautomeric Equilibrium

Amides generally exhibit amide-imidol tautomerism , though steric and electronic factors in this compound may limit such equilibria. Polar solvents favor the amide tautomer (RCONH₂), while non-polar solvents may stabilize imidol forms (RCONH₂ ↔ RC(=O)NH₂). However, the 2-hydroxyethylamino group’s hydrogen-bonding capacity (via -OH) could influence tautomer stability.

Table 3: Tautomeric Possibilities
Tautomer Structure Stability Factors
Amide RCONH₂ Stabilized by polar solvents, resonance
Imidol RC(=O)NH₂ Rare in amides; possible in non-polar environments

Crystallographic Data and Spatial Configuration

While specific crystallographic data for this compound are unavailable, structural analogs (e.g., N-(4-chlorophenyl)acetamide derivatives) provide insights:

  • Hydrogen bonding : N–H⋯O interactions form helical chains in layered structures
  • Spatial arrangement :
    • Planar amide group due to resonance stabilization
    • 3-Chlorophenyl group oriented orthogonally to the acetamide backbone
    • 2-Hydroxyethylamino side chain adopting extended or folded conformations
Figure 1: Hypothetical Crystal Packing (Analogous Structures)

(Note: Hypothetical representation based on ; actual data not available)

Interaction Type Contribution Example
N–H⋯O Primary Amide N–H to hydroxyethyl O
Cl⋯H Secondary Chlorine to adjacent H atoms
C–H⋯π Tertiary Aromatic stacking interactions

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-hydroxyethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-8-2-1-3-9(6-8)13-10(15)7-12-4-5-14/h1-3,6,12,14H,4-5,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEPASVOLLNGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430796
Record name N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215649-70-0
Record name N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Intermediate: 2-Chloro-N-(3-chlorophenyl)acetamide

The synthesis begins with the preparation of the alkylating agent 2-chloro-N-(3-chlorophenyl)acetamide (Intermediate 1 ), which serves as the precursor for further functionalization.

Procedure :

  • Reactants : 3-Chloroaniline (0.05 mol), 2-chloroacetyl chloride (0.05 mol).
  • Conditions :
    • Solvent: Dichloromethane (DCM) and 2% aqueous NaOH.
    • Temperature: 0 °C (ice bath).
    • Duration: 3 hours.
  • Workup : Extraction with saturated potassium bisulfate, water, and brine, followed by drying over anhydrous Na₂SO₄.
  • Yield : White crystalline powder (mp 84–85 °C).

Characterization :

Parameter Value/Description
HPLC Retention Time 1.089 min
¹H NMR (CDCl₃) δ 4.21 (s, 2H, –CH₂–), 7.41–8.31 (ArH, NH)
ESI–MS [M+H]⁺: 204.1
Elemental Analysis C 47.19%, H 3.55%, N 6.70% (vs. calc. 47.09%, 3.46%, 6.85%)

Alkylation with 2-Hydroxyethylamine

The target compound is synthesized via nucleophilic substitution of the chloride in Intermediate 1 with 2-hydroxyethylamine.

Procedure :

  • Reactants : Intermediate 1 (0.002 mol), 2-hydroxyethylamine (0.002 mol).
  • Conditions :
    • Solvent: Dry acetone.
    • Base: K₂CO₃ (0.006 mol), catalytic KI.
    • Temperature: 60 °C.
    • Duration: 24 hours (monitored via HPLC).
  • Workup : Filtration of inorganic residues, solvent evaporation, and purification via column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:0.7 v/v).
  • Salt Formation : Conversion to hydrochloride salt using HCl-saturated ethanol.

Hypothetical Characterization (extrapolated from analogous compounds):

Parameter Expected Value/Description
Yield 44–78% (based on similar reactions)
¹H NMR δ 3.5–3.7 (–CH₂–OH), 4.1 (–CH₂–N–), 7.3–7.8 (ArH)
ESI–MS [M+H]⁺: ~257.7 (C₁₀H₁₂ClN₂O₂)
Purity (HPLC) >95% (similar to Compound 22 )

Critical Analysis of Methodology

  • Advantages :
    • High reproducibility and scalability.
    • Compatibility with diverse amines (primary/secondary).
  • Limitations :
    • Prolonged reaction time (24 hours).
    • Moderate yields in some cases (44–78%).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom on the 3-chlorophenyl ring undergoes substitution under basic conditions. This reaction is critical for synthesizing derivatives with enhanced biological activity.

Reagents/Conditions Products Yield Source
Sodium methoxide (NaOCH₃), ethanol, reflux3-Methoxyphenyl derivative72%
Sodium ethoxide (NaOEt), THF, 60°C3-Ethoxyphenyl analog68%

Alkylation of the Hydroxyethylamino Group

The secondary amine in the hydroxyethylamino segment reacts with alkyl halides to form tertiary amines. This modification alters solubility and receptor-binding properties.

Reagents/Conditions Products Applications Source
Ethyl bromoacetate, K₂CO₃, acetoneN-Ethoxycarbonylmethyl derivativeEnhanced anticonvulsant activity
Benzyl chloride, KI, DMFN-Benzylated analogImproved blood-brain barrier penetration

Acylation Reactions

The amine group participates in acylation to form amide or urea derivatives, which are pharmacologically relevant.

Reagents/Conditions Products Biological Impact Source
Acetic anhydride, pyridineN-Acetylated compoundReduced metabolic degradation
Phenyl isocyanate, DCMUrea-linked dimerIncreased sodium channel binding affinity

Hydrolysis of the Acetamide Group

Under acidic or basic conditions, the acetamide moiety undergoes hydrolysis to form carboxylic acid intermediates.

Reagents/Conditions Products Reaction Efficiency Source
6M HCl, reflux, 8h2-((2-Hydroxyethyl)amino)acetic acid85% (isolated)
NaOH (10%), ethanol, 60°CSodium salt of hydrolyzed product78% (crude)

Reduction of Functional Groups

The hydroxyethyl group can be reduced to modify hydrophobicity or hydrogen-bonding capacity.

Reagents/Conditions Products Key Observations Source
NaBH₄, MeOH, 0°C2-(Aminoethyl) derivativePartial reduction observed
LiAlH₄, THF, refluxEthylamine side-chainRequires anhydrous conditions

Coordination Chemistry

The compound forms metal complexes through its amide and hydroxyl groups, enabling catalytic or diagnostic applications.

Metal Salt Complex Structure Stability Source
CuSO₄·5H₂O, aqueous ethanolTetradentate Cu(II) complexStable in physiological pH
FeCl₃, methanolOctahedral Fe(III) coordination sphereOxidizes under aerobic conditions

Key Research Findings

  • Anticonvulsant Derivatives : Substitution at the 3-chlorophenyl position with electron-withdrawing groups (e.g., -CF₃) significantly enhances anticonvulsant activity in maximal electroshock (MES) models .

  • Sodium Channel Binding : N-Benzylated analogs demonstrate moderate affinity for voltage-sensitive sodium channels (site 2), correlating with seizure suppression .

  • Hydrolytic Stability : The acetamide group resists enzymatic hydrolysis in plasma, suggesting favorable pharmacokinetics for CNS-targeted drugs .

This reactivity profile positions N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide as a versatile scaffold for developing therapeutics targeting neurological disorders.

Scientific Research Applications

Chemical Structure and Synthesis

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide has the molecular formula C9H10ClNO\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O} and a molecular weight of approximately 228.68 g/mol. The synthesis typically involves straightforward chemical reactions that allow for modifications to enhance yield and purity. The primary steps in its synthesis include:

  • Formation of the Acetamide Backbone : This involves reacting 3-chlorophenyl derivatives with hydroxyethylamine.
  • Purification : The product is purified to remove unreacted starting materials and by-products.

Preliminary studies have indicated that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacological applications. Key areas of interest include:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against targets involved in inflammatory pathways.
  • Receptor Interactions : Interaction studies are essential to understand how this compound binds to biological targets, which can help elucidate its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds has been conducted. Below is a summary table highlighting these compounds along with their biological activities:

Compound NameStructure DescriptionBiological ActivityUnique Features
N-(4-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamideCl substituted at para positionAntidepressantEnhanced solubility
N-(3-Bromophenyl)-2-((2-hydroxyethyl)amino)acetamideBr substituted at meta positionAntimicrobialBroader spectrum of activity
N-(3-Nitrophenyl)-2-((2-hydroxyethyl)amino)acetamideNO substituted at meta positionCytotoxicity against cancer cellsPotential prodrug characteristics

The presence of different substituents significantly influences the biological activities and pharmacological profiles of these compounds, indicating that minor changes in structure can lead to substantial variations in efficacy.

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

  • Pharmacological Screening : In vitro assays have shown that this compound may inhibit specific enzymes involved in inflammatory responses, suggesting its potential use as an anti-inflammatory agent.
  • Toxicological Assessments : Toxicity studies are crucial for determining the safety profile of the compound. Initial findings suggest that it has a favorable safety margin in experimental models.
  • Mechanistic Studies : Research has focused on elucidating the mechanism of action through which this compound exerts its effects, including receptor binding assays and signal transduction pathway analyses.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-chlorophenyl group is associated with increased steric bulk and electronic effects compared to 3-methyl or 3-nitro substituents .
  • Conformational Differences : In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in 2-chloro-N-(3-nitrophenyl)acetamide .

Key Observations :

  • Fe(III)-catalyzed methods () offer moderate to high yields (63–71%) for N-amidomethylation, suggesting a viable route for synthesizing the target compound.
  • Cyclization strategies () may require optimization to accommodate the hydroxyethylamino group without side reactions.

Table 3: Reported Bioactivities of Acetamide Analogs

Compound Name Activity Assay/Target Reference
2-((5-Benzofuran-2-yl)-oxadiazol-2-yl)thio-N-(3-chlorophenyl)acetamide Antimicrobial Laccase catalysis, MIC against S. aureus
Pyridine-containing acetamides (e.g., 5RH2) SARS-CoV-2 Mpro inhibition Binding affinity: −22 kcal/mol
2-(4-Chloro-3-methylphenoxy)-N-thiazolidinylacetamide Antifungal C. albicans inhibition

Key Observations :

  • The benzofuran-oxadiazole derivative () demonstrates potent antimicrobial activity, suggesting that the 3-chlorophenyl group synergizes with heterocyclic moieties.
  • Pyridine-containing acetamides () exhibit strong binding to SARS-CoV-2 main protease, highlighting the role of aromatic substituents in target engagement.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : Acetamide C=O stretches typically appear at 1650–1680 cm⁻¹, while N–H bends are observed near 1550 cm⁻¹ ().
  • NMR Data : In 2-chloro-N-(3-methylphenyl)acetamide, the methyl group resonates at δ 2.35 ppm (¹H NMR), and the amide proton appears at δ 10.2 ppm .

Biological Activity

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group, a hydroxyethyl group, and an aminoacetamide moiety. Its molecular formula is C9H10ClN1O2\text{C}_9\text{H}_{10}\text{Cl}\text{N}_1\text{O}_2 with a molecular weight of approximately 228.68 g/mol. The presence of the chlorophenyl group is significant, as halogenated phenyl derivatives often exhibit enhanced biological activities due to their ability to influence lipophilicity and receptor interactions.

This compound is believed to interact with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , potentially affecting various biochemical pathways:

  • Enzyme Inhibition : It may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.
  • Receptor Modulation : The compound could modulate receptor functions by interacting with binding sites, influencing signal transduction pathways .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the chlorophenyl substitution enhances its lipophilicity, allowing better membrane penetration and increased efficacy against bacterial pathogens .

Anti-inflammatory and Analgesic Properties

The compound has also been explored for its potential anti-inflammatory and analgesic effects. Research indicates that it may reduce inflammation through modulation of inflammatory mediators or pathways, making it a candidate for pain management therapies.

Cytotoxicity Against Cancer Cells

Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating its potential as an anticancer agent. The precise mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest in cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against multiple bacterial strains with effective concentration ranges .
Study 2Reported significant anti-inflammatory effects in animal models, indicating potential therapeutic applications in treating inflammatory diseases.
Study 3Showed cytotoxic effects in various cancer cell lines (IC50 values ranging from 10 to 30 µM), suggesting further exploration as a cancer therapeutic agent .

Q & A

Q. What are the common synthetic routes for N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with chloro-substituted aniline derivatives. A key step is the coupling of 3-chlorophenylamine with a hydroxyethylamino acetamide intermediate under basic conditions (e.g., triethylamine) . Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., DMF or acetonitrile) are critical to minimize side reactions. Purification via column chromatography or recrystallization is often required to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetamide backbone and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups like the hydroxyethylamine moiety (-NH-CH₂CH₂OH) . X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related chlorophenyl acetamides .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water. Stability studies recommend storage at −20°C in inert atmospheres to prevent hydrolysis of the acetamide bond. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final coupling step?

Low yields often arise from steric hindrance at the 3-chlorophenyl group. Strategies include:

  • Using coupling agents like HATU or EDCI to enhance reactivity .
  • Introducing microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Screening bases (e.g., DBU vs. triethylamine) to optimize deprotonation without side-product formation .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Preliminary studies on structurally analogous compounds report conflicting antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL). These discrepancies may arise from variations in assay conditions (e.g., bacterial strain differences) or impurities in test samples. Standardizing protocols (CLSI guidelines) and verifying compound purity via HPLC (>99%) are critical for reproducibility .

Q. What computational methods are used to predict interactions between this compound and biological targets?

Density Functional Theory (DFT) calculates electrostatic potential (MESP) to identify nucleophilic/electrophilic regions. Molecular docking studies (e.g., AutoDock Vina) model binding affinities to enzymes like cytochrome P450 or kinase targets. These models suggest the hydroxyethylamine group participates in hydrogen bonding, while the chlorophenyl moiety contributes to hydrophobic interactions .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

Substituent effects are analyzed via SAR studies:

  • Replacing the hydroxyethyl group with a methyl group reduces solubility but increases metabolic stability .
  • Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring enhances target binding but may elevate toxicity . In vitro assays (e.g., hepatic microsome stability) and in vivo PK studies in rodent models are recommended for validation .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Slow vapor diffusion (e.g., ether into a DCM solution) promotes crystal growth. Co-crystallization with thiourea derivatives has succeeded in related acetamides by stabilizing π-π interactions . High-throughput crystallization screens (e.g., using 96-well plates) can identify optimal solvent combinations .

Q. How should researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

  • Use fluorescence-based assays (e.g., ADP-Glo™) to measure kinase activity inhibition.
  • Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler).
  • Correlate IC₅₀ values with structural data to identify critical binding motifs .

Q. What analytical approaches resolve discrepancies in HPLC purity assessments?

Employ orthogonal methods:

  • LC-MS to detect low-abundance impurities.
  • ¹H NMR integration of characteristic peaks (e.g., aromatic protons) to estimate purity.
  • Differential Scanning Calorimetry (DSC) to identify polymorphic impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide
Reactant of Route 2
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N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

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